![molecular formula C28H56NO7P B8101319 [(2R)-2-acetyloxy-3-[(E)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8101319.png)
[(2R)-2-acetyloxy-3-[(E)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2-acetyloxy-3-[(E)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a unique structure that combines an acetyloxy group, an octadec-9-enoxy chain, and a trimethylazaniumyl ethyl phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-acetyloxy-3-[(E)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the esterification of the acetyloxy group, the formation of the octadec-9-enoxy chain, and the introduction of the trimethylazaniumyl ethyl phosphate group. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-acetyloxy-3-[(E)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.
Reduction: This reaction can reduce specific functional groups, modifying the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and reaction times to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of analogs with different functional groups.
Scientific Research Applications
[(2R)-2-acetyloxy-3-[(E)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of [(2R)-2-acetyloxy-3-[(E)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets and pathways. The acetyloxy group can participate in esterification reactions, while the octadec-9-enoxy chain may interact with lipid membranes. The trimethylazaniumyl ethyl phosphate group can engage in ionic interactions, influencing the compound’s overall activity and effects.
Comparison with Similar Compounds
[(2R)-2-acetyloxy-3-[(E)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate can be compared to other compounds with similar structures, such as:
[(2R)-2-acetyloxy-3-[(E)-octadec-9-enoxy]propyl] 2-(dimethylamino)ethyl phosphate: This compound has a dimethylamino group instead of a trimethylazaniumyl group, which may affect its reactivity and interactions.
[(2R)-2-acetyloxy-3-[(E)-octadec-9-enoxy]propyl] 2-(ethylamino)ethyl phosphate: The presence of an ethylamino group can lead to different chemical and biological properties.
[(2R)-2-acetyloxy-3-[(E)-octadec-9-enoxy]propyl] 2-(methylamino)ethyl phosphate: This compound has a methylamino group, which may result in unique reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2R)-2-acetyloxy-3-[(E)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/b14-13+/t28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOQHUSCQCEBGK-DDXODTPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
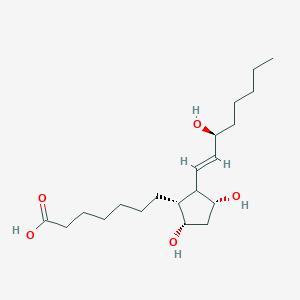
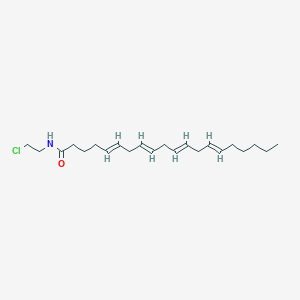
![(2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one](/img/structure/B8101260.png)
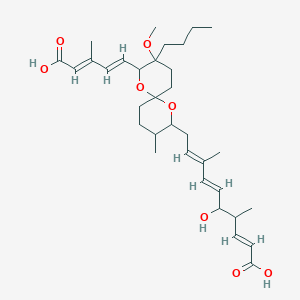
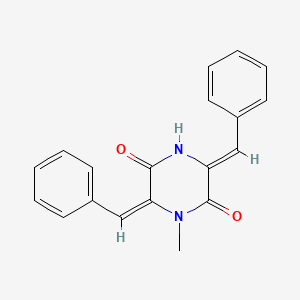
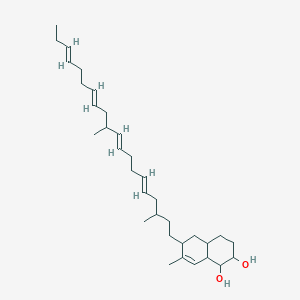
![2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid](/img/structure/B8101303.png)
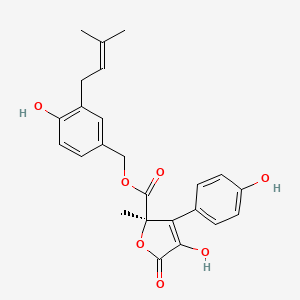
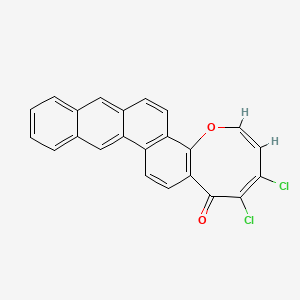
![5-[7-[(E)-but-2-enyl]-1H-indol-3-yl]-3-hydroxy-2-(2-propan-2-yl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione](/img/structure/B8101325.png)
![N-[(Z)-(6-methoxy-2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B8101354.png)
![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B8101355.png)
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B8101361.png)
![(1R,4Z,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20Z,22R,25S,27S,28R,29R)-22-ethyl-7,11,14,15,28-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B8101362.png)
